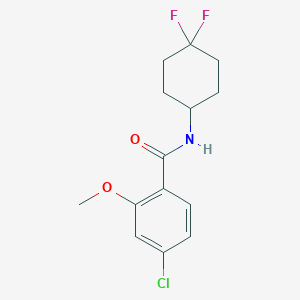

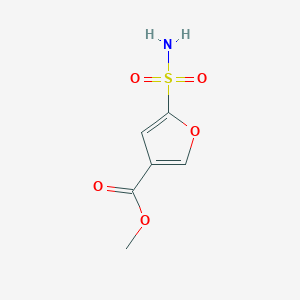

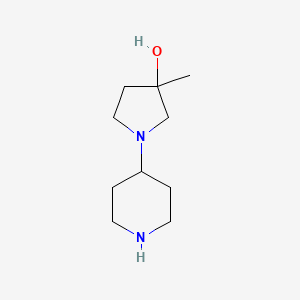

![molecular formula C13H19BrN2 B2516517 1-[1-(4-Bromophenyl)propyl]piperazine CAS No. 512164-50-0](/img/structure/B2516517.png)

1-[1-(4-Bromophenyl)propyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[1-(4-Bromophenyl)propyl]piperazine" is a derivative of piperazine, which is a class of chemical compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological properties, which make them valuable as central nervous system agents, serotonin receptor antagonists, and for their potential use in treating conditions such as depression and anxiety .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and pharmacological properties. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, was achieved through reduction, bromination, and final reaction with anhydrous piperazine under optimized conditions . Similarly, other piperazine derivatives have been synthesized through various chemical reactions, including condensation, cyclization, and Mannich reactions, to introduce different functional groups and achieve specific molecular architectures .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards biological targets. X-ray diffraction studies have been used to determine the crystal and molecular structure of these compounds, revealing details such as the conformation of the piperazine ring and the spatial arrangement of substituents . For example, the crystal structure of a benzimidazole piperazine derivative showed that the piperazine ring adopts a chair conformation, and the benzimidazole ring is nearly planar . These structural insights are essential for understanding the interaction of piperazine derivatives with biological receptors and for guiding the design of new compounds with improved pharmacological profiles.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are influenced by their molecular structure. The presence of different substituents on the piperazine ring can affect the compound's reactivity and the types of chemical transformations it can undergo. For example, the introduction of a benzotriazole moiety has been shown to contribute to both the 5-HT1A and 5-HT2 receptor affinity, indicating that specific functional groups can modulate the biological activity of these compounds . Understanding the chemical reactivity of piperazine derivatives is important for the development of new synthetic routes and for the modification of existing compounds to enhance their therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they affect their absorption, distribution, metabolism, and excretion in the body. For example, the introduction of bulky substituents or specific functional groups can improve the selectivity and affinity of piperazine derivatives for certain biological targets, as well as their overall pharmacological profile .

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Use Piperazine, a nitrogen-containing heterocycle, plays a significant role in the design of drugs, with applications ranging from antipsychotics, antihistamines, antianginals, antidepressants, to anticancer, antiviral, and anti-inflammatory agents. Modifications in the piperazine nucleus have shown considerable impact on the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of piperazine-based compounds in drug discovery. This diversity underscores the scaffold's flexibility in discovering drug-like elements for various diseases, with certain patents suggesting significant pharmacokinetic and pharmacodynamics benefits through substitution patterns on the piperazine ring (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity Piperazine derivatives have been identified as potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's critical role as a building block in the development of new anti-TB molecules, providing insights into the design and structure-activity relationship (SAR) of effective anti-mycobacterial compounds (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmaceutical Applications of Piperazine and Morpholine The review of medicinal chemistry investigations reveals the broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives. Various new synthesis methods for these derivatives have been developed, showcasing the current trends and potent pharmacophoric activities of these compounds (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Metabolic Cytoprotection and Antianginal Effects Trimetazidine, a derivative of piperazine, is utilized for treating angina pectoris, demonstrating an anti-ischemic effect without significant impact on hemodynamics or myocardial oxygen consumption. Its mechanism of action, involving the modification of myocardial energetic metabolism and reduced fatty acid utilization, showcases piperazine derivatives' potential in developing metabolic cytoprotective agents (Cargnoni, Pasini, Ceconi, Curello, & Ferrari, 1999).

Antipsychotic and Antidepressant Developments Cariprazine, a piperazine derivative, is highlighted for its atypical antipsychotic properties, treating conditions like schizophrenia and bipolar disorder. Its unique pharmacological differentiation through partial agonism at dopamine and serotonin receptors, along with a distinct pharmacokinetic profile, exemplifies the specific therapeutic potential of piperazine derivatives in neuropsychiatric conditions (Patel, Patel, Patel, Bambharoliya, & Patel, 2022).

Eigenschaften

IUPAC Name |

1-[1-(4-bromophenyl)propyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGSLACFKQEPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

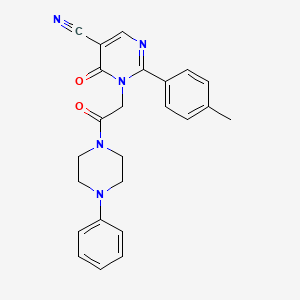

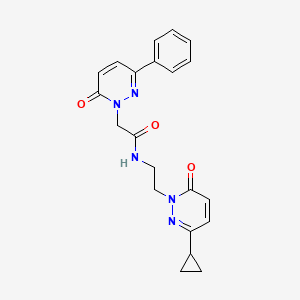

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)

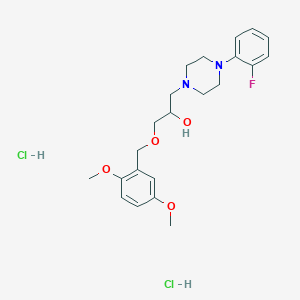

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

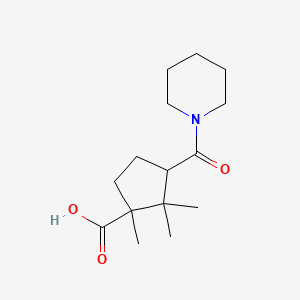

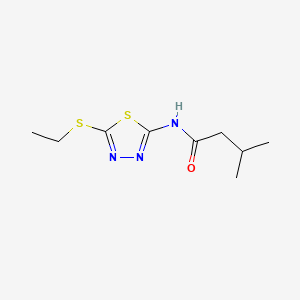

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)

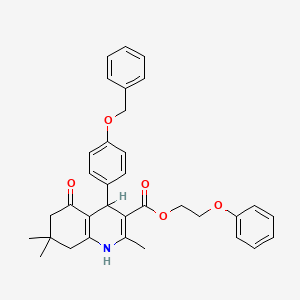

![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)